Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

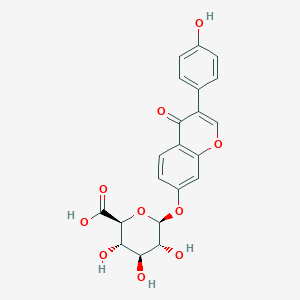

Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate is a chemical compound that has been the subject of various studies due to its interesting molecular structure and potential applications. The compound is synthesized through the reaction of ethyl 4-hydroxybenzoate with 1,2-dichloroethane, resulting in a molecule that exhibits a crystallographic inversion center and a planar conformation .

Synthesis Analysis

The synthesis of Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate involves the reaction of ethyl 4-hydroxybenzoate with 1,2-dichloroethane in a solvent such as dimethylformamide. This reaction leads to the formation of a molecule with ethyl groups in trans positions and a planar overall structure. The synthesis process is similar to that of related compounds, which are typically confirmed using spectroscopic methods such as NMR, FT-IR, UV-vis, and MS .

Molecular Structure Analysis

The molecular structure of Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate is characterized by its planarity and the presence of a crystallographic inversion center. The molecule's ethyl, carboxyl, aryl, and O-CH2 groups are coplanar, with minimal root-mean-square (r.m.s.) deviation, indicating a high degree of planarity. The benzene rings in the molecule are almost coplanar with the adjacent ethoxycarbonyl groups .

Chemical Reactions Analysis

While specific chemical reactions involving Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate are not detailed in the provided papers, the structure of the compound suggests that it could participate in various organic reactions. The presence of ester groups and aromatic rings indicates potential reactivity in condensation, substitution, and addition reactions, which are common in organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate can be inferred from its molecular structure and related compounds. The planarity of the molecule and the presence of weak intermolecular C-H...O hydrogen bonds and C-H...π interactions contribute to the stability of the three-dimensional network. These interactions may also influence the compound's melting point, solubility, and other physical properties. The compound's spectroscopic properties, such as NMR and IR spectra, provide insight into its chemical environment and the presence of functional groups .

Scientific Research Applications

Selective Lead(II) Separation Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate and its derivatives have been explored for their ability to selectively separate lead(II) from aqueous solutions. The compound exhibits excellent extraction selectivity for Pb(II) over Cu(II) due to its molecular structure, highlighting its potential application in environmental remediation and metal recovery processes (Hayashita et al., 1996).

Metal-Organic Frameworks (MOFs) The derivative of Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate was used to construct a three-dimensional porous metal-organic framework (MOF) with lanthanum ions. This MOF exhibits a unique structure and thermal stability, indicating its potential application in gas storage, separation, and catalysis (Wen et al., 2011).

Polyester Synthesis The compound has been involved in the synthesis of new polyesters containing both aliphatic and aromatic units in the backbone. These polyesters, characterized by their solubilities, viscosities, and thermal properties, could have applications in materials science, particularly in developing novel polymers with specific mechanical and thermal characteristics (Găină et al., 2001).

Novel Schiff Bases and Anticancer Activity A novel Schiff base derived from Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate exhibited pronounced anticancer activities. The Schiff base and its metal complexes were characterized, showcasing their potential in biomedical research and drug development (Zayed et al., 2017).

Mechanism of Action

Mode of Action

The mode of action of Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate is not well-understood. The compound is planar with an r.m.s. deviation of 0.0238 (9) Å for the 19 atoms used in the calculation and 0.0071 (9) Å for the two aryl groups in the molecule . A weak intermolecular C—H O hydrogen bond and a C—H π interaction help to consolidate the three-dimensional network . .

properties

IUPAC Name |

ethyl 4-[2-(4-ethoxycarbonylphenoxy)ethoxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-3-23-19(21)15-5-9-17(10-6-15)25-13-14-26-18-11-7-16(8-12-18)20(22)24-4-2/h5-12H,3-4,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHNYIOBLBKRMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463919 |

Source

|

| Record name | Diethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25909-66-4 |

Source

|

| Record name | Diethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)

![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)

![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)

![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)